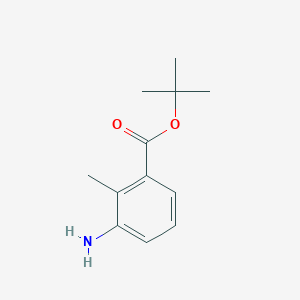

Tert-butyl 3-amino-2-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-methylbenzoate |

InChI |

InChI=1S/C12H17NO2/c1-8-9(6-5-7-10(8)13)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 |

InChI Key |

MITPPOWYFYGNHP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 3 Amino 2 Methylbenzoate and Its Precursors

Diverse Synthetic Routes from Readily Available Starting Materials

The synthesis of tert-butyl 3-amino-2-methylbenzoate can be approached through several strategic pathways, each originating from accessible starting materials. These routes primarily involve esterification, aromatic functionalization, and multistep convergent syntheses.

Esterification Strategies Involving Tert-butyl Alcohol

The direct esterification of a carboxylic acid with tert-butyl alcohol presents a common yet challenging method due to the steric hindrance of the tertiary alcohol. thieme.de

One of the most prevalent methods for forming tert-butyl esters is the reaction of a carboxylic acid with tert-butanol (B103910). thieme.de This can be achieved under various conditions. For instance, the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a tert-butylating agent is a well-established method. rsc.org A novel, environmentally friendly approach utilizes electromagnetic milling with (Boc)2O, which proceeds under solvent-free and base-free conditions. rsc.org

Another strategy involves the use of acid catalysts. Concentrated sulfuric acid is a traditional choice for promoting the condensation of carboxylic acids with tert-butanol or isobutene gas. thieme.de More recently, bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) has been shown to be a highly effective catalyst for the tert-butylation of various carboxylic acids, including amino acids, proceeding rapidly and in high yields. thieme-connect.com

Transesterification offers an alternative route to tert-butyl esters. acs.org This involves reacting a more reactive ester, such as a methyl or ethyl ester, with tert-butanol in the presence of a suitable catalyst.

For amino acids, the direct formation of tert-butyl esters can be challenging due to their poor solubility in organic solvents. thieme.de However, methods have been developed to overcome this, such as using an excess of boron trifluoride diethyl etherate and anhydrous magnesium sulfate (B86663) with protected amino acids and tert-butanol. hum-ecol.ru

A specific example leading to a related precursor involves the esterification of 3-amino-4-methylbenzoic acid. In this process, the acid is dissolved in anhydrous methanol (B129727), cooled, and then thionyl chloride is added dropwise. The subsequent reflux and workup yield methyl 3-amino-4-methylbenzoate in high yield. chemicalbook.com Although this example produces a methyl ester, the underlying principle of acid-catalyzed esterification is applicable.

A patent describes the esterification of 3-methylbenzoic acid with various C1 to C5 alcohols, including tert-butyl alcohol, under relatively mild conditions (10–60 °C) as a preliminary step before nitration. google.com

The following table summarizes various esterification methods for producing tert-butyl esters.

| Starting Material | Reagent/Catalyst | Solvent | Conditions | Yield |

| Carboxylic Acid | (Boc)2O | Solvent-free | Electromagnetic milling | High |

| Carboxylic Acid | Bis(trifluoromethanesulfonyl)imide | tert-Butyl Acetate | - | High thieme-connect.com |

| 3-Amino-4-methylbenzoic acid | Thionyl Chloride | Methanol | Reflux | 97% (for methyl ester) chemicalbook.com |

| 3-Methylbenzoic Acid | - | tert-Butyl Alcohol | 10-60 °C | Not specified google.com |

| Protected Amino Acids | Boron trifluoride diethyl etherate, MgSO4 | - | - | Good hum-ecol.ru |

Aromatic Functionalization Approaches: Amination and Methylation

The synthesis of this compound can also be achieved by introducing the amino and methyl groups onto a pre-existing benzoate (B1203000) scaffold.

A common strategy involves the reduction of a nitro group to an amino group. For instance, methyl 4-methyl-3-nitrobenzoate can be hydrogenated using a Raney Nickel catalyst to produce methyl 3-amino-4-methylbenzoate. chemicalbook.com This nitro compound is often prepared by the nitration of the corresponding methyl-substituted benzoate. A patented method describes the nitration of 3-methylbenzoic acid esters to selectively obtain the 2-nitro isomer, which can then be reduced. google.com

Another approach involves the direct amination of an aromatic ring, though this is less common for this specific target. More frequently, a precursor with a suitable leaving group is subjected to a nucleophilic substitution with an amine source.

Methylation of the aromatic ring or a precursor can also be a key step. For example, a precursor molecule could be methylated to introduce the 2-methyl group.

A related synthesis involves the N-methylation of a protected amino benzoate. For example, methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate can be treated with sodium hydride and methyl iodide in N,N-dimethylformamide to yield the N-methylated product. chemicalbook.com While this example illustrates N-methylation, similar principles could be applied to C-methylation of the aromatic ring in a suitable precursor.

The following table highlights key aromatic functionalization reactions relevant to the synthesis of the target compound's precursors.

| Precursor | Reagent/Catalyst | Product |

| Methyl 4-methyl-3-nitrobenzoate | Raney Ni, H2 | Methyl 3-amino-4-methylbenzoate chemicalbook.com |

| 3-Methylbenzoic acid ester | Nitrating agent | 3-Methyl-2-nitrobenzoic acid ester google.com |

| Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate | NaH, CH3I | Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate chemicalbook.com |

Multistep Convergent Synthesis Pathways

Convergent synthesis, where different fragments of the target molecule are prepared separately and then combined, offers an efficient route to complex molecules like this compound.

One potential convergent strategy involves the synthesis of a protected 3-aminobenzoic acid derivative and a separate 2-methyl-containing fragment, followed by their coupling. A common protecting group for the amino function is the tert-butoxycarbonyl (Boc) group. For instance, 3-aminobenzoic acid can be protected with Boc-anhydride in the presence of a base like sodium carbonate. iucr.orgnih.gov The resulting Boc-protected acid can then be esterified. iucr.orgnih.gov

A different convergent approach could involve a Suzuki or other cross-coupling reaction to introduce the methyl group. For example, a bromo-substituted 3-aminobenzoate (B8586502) ester could be coupled with a methylboronic acid derivative.

A documented synthesis of a related compound, rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate, showcases a multistep sequence that includes esterification and a subsequent cyclization reaction. mdpi.com While the final product is different, the initial steps of protecting the amino acid and forming the tert-butyl ester are relevant. mdpi.com

A patent describes a multi-step process starting from 3-methylbenzoic acid, which is first esterified, then nitrated, and finally, the nitro group is reduced to an amine. google.com The ester can then be hydrolyzed if the free acid is desired. google.com

Another example of a multi-step synthesis involves the preparation of methyl 3-(2-amino-2-thioxoethyl) benzoate from methyl benzoate through chloromethylation, cyanidation, and a thio-reaction. researchgate.net This highlights the use of functional group interconversions in building up the desired structure.

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate from 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves acylation, nucleophilic substitution, and reduction, demonstrating a typical multi-step pathway for constructing complex substituted anilines. researchgate.net

Optimization of Reaction Conditions and Yields in Synthetic Sequences

To ensure the viability of a synthetic route for large-scale production, optimization of reaction conditions is paramount. This involves a systematic investigation of catalysts, solvents, temperature, and other parameters to maximize yield and minimize by-product formation.

Catalyst Screening and Ligand Design for Coupling Reactions

In synthetic routes that employ cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the choice of catalyst and ligand is critical. Catalyst screening involves testing a variety of transition metal catalysts (typically palladium or copper-based) and ligands to identify the most effective combination for a specific transformation.

For esterification reactions, various catalysts can be employed. While strong mineral acids are traditional choices, they can sometimes lead to side reactions. Lewis acids and solid acid catalysts are often explored as alternatives. For instance, in the esterification of benzoic acid, a deep eutectic solvent composed of p-toluenesulfonic acid and benzyltriethylammonium chloride was found to be more effective than an ionic liquid or a solid ion-exchange resin. dergipark.org.tr

In a study on the esterification of benzoic acid with butanol, p-toluenesulfonic acid was used as a catalyst. researchgate.net The kinetics of this reaction were studied to develop a mathematical model for process optimization. researchgate.net

The following table provides examples of catalysts used in relevant reactions.

| Reaction | Catalyst | Notes |

| Esterification of Benzoic Acid | Deep Eutectic Solvent (p-TSA & BTEAC) | Showed higher catalytic activity than ionic liquids and ion-exchange resins. dergipark.org.tr |

| Esterification of Benzoic Acid | p-Toluenesulfonic Acid | Used for kinetic studies and process modeling. researchgate.net |

| Hydrogenation of Nitro Group | Raney Nickel | Effective for reducing nitro groups to amines. chemicalbook.com |

Solvent Effects and Temperature Regimes in Ester Formation

The choice of solvent and the reaction temperature can significantly influence the rate and outcome of esterification reactions.

In the esterification of benzoic acid with different alcohols, the reaction temperature was a key factor. dergipark.org.tr Increasing the temperature from 55°C to 75°C led to a significant increase in the conversion of benzoic acid. dergipark.org.tr

For the formation of tert-butyl esters, the solvent can play a crucial role. While many methods are conducted in organic solvents, the development of solvent-free conditions, such as those using electromagnetic milling, represents a significant advancement in green chemistry. rsc.org

In the synthesis of methyl 3-amino-4-methylbenzoate via esterification of the corresponding carboxylic acid with methanol, the reaction is performed under reflux conditions, indicating the need for elevated temperatures to drive the reaction to completion. chemicalbook.com A patent for the esterification of 3-methylbenzoic acid specifies a temperature range of 10-60°C. google.com

The kinetic study of benzoic acid esterification with 1-butanol (B46404) was conducted at temperatures between 365.2 K and 389.4 K (92.05°C and 116.25°C). dnu.dp.ua

The following table summarizes the impact of solvent and temperature on ester formation.

| Reaction | Solvent | Temperature | Effect |

| Esterification of Benzoic Acid | Not specified | 55°C to 75°C | Increased conversion with higher temperature. dergipark.org.tr |

| Formation of tert-Butyl Esters | Solvent-free | Not specified (milling) | Environmentally friendly alternative. rsc.org |

| Esterification of 3-Amino-4-methylbenzoic Acid | Methanol | Reflux | Drives reaction to completion. chemicalbook.com |

| Esterification of 3-Methylbenzoic Acid | tert-Butyl Alcohol | 10-60°C | Specified range for the reaction. google.com |

| Esterification of Benzoic Acid | Not specified | 92.05°C to 116.25°C | Temperature range for kinetic studies. dnu.dp.ua |

Pressure and Concentration Dependence Studies

The synthesis of this compound commonly involves the reduction of its nitro precursor, tert-butyl 2-methyl-3-nitrobenzoate. Catalytic hydrogenation is a frequently employed method for this transformation. While specific studies detailing the pressure and concentration dependence exclusively for this tert-butyl ester are not prevalent, the general principles governing the catalytic reduction of nitroarenes are well-established and directly applicable.

Pressure Dependence: In catalytic hydrogenations that utilize hydrogen gas (H₂), pressure is a critical parameter. For gas-phase reactions, an increase in pressure leads to a higher concentration of the gaseous reactants. catalysis.blog This increased concentration enhances the frequency of collisions between hydrogen molecules and the catalyst's surface, which typically accelerates the reaction rate. catalysis.blog Therefore, in the synthesis of this compound via catalytic hydrogenation, adjusting to a higher pressure can be expected to improve the efficiency of the reduction.

Concentration Dependence: The rate of catalytic reduction is significantly influenced by the concentrations of the substrate (the nitro-compound), the reducing agent, and the catalyst. researchgate.net

Catalyst Concentration: Increasing the amount of the catalyst, such as Palladium on carbon (Pd/C), increases the number of available active sites for the reaction, generally leading to a linear increase in the apparent reaction rate (kₐₚₚ). researchgate.net

Substrate Concentration: The relationship between the nitroarene concentration and the reaction rate can be more complex. While a higher concentration might be expected to increase the rate, it can also decrease the diffusion coefficient of the nitroarene in the solution, potentially indicating a diffusion-controlled process under certain conditions. researchgate.net

Reducing Agent Concentration: When using a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄) instead of H₂, its concentration also plays a crucial role. An increase in the borohydride concentration can increase the rate of reduction. researchgate.net

The interplay of these factors is crucial for optimizing the synthesis for yield and efficiency.

Table 1: Expected Effect of Parameter Changes on Reaction Rate in Catalytic Hydrogenation

| Parameter | Change | Expected Effect on Reaction Rate | Rationale |

| Pressure (H₂) | Increase | Increase | Increases concentration of gaseous H₂, leading to more frequent interactions with the catalyst. catalysis.blog |

| Decrease | Decrease | Decreases concentration of gaseous H₂, reducing interaction frequency. | |

| Concentration (Catalyst) | Increase | Increase | More active sites are available for the reduction to occur. researchgate.net |

| Decrease | Decrease | Fewer active sites are available, slowing the reaction. | |

| Concentration (Substrate) | Increase | Variable | May increase rate due to higher reactant availability or decrease it by affecting diffusion. researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for developing sustainable manufacturing processes.

Solvent-Free Synthesis Approaches

Solvent-free synthesis represents a significant goal in green chemistry, aiming to reduce the environmental impact associated with solvent use and disposal. These methods often involve solid-state reactions, mechanochemistry (grinding or milling), or reactions with neat reactants at elevated temperatures.

Currently, dedicated solvent-free synthesis methods for this compound are not extensively documented in scientific literature. The conventional synthesis, particularly the reduction of the nitro precursor, is typically performed in a solvent like ethanol (B145695) or ethyl acetate to facilitate mass and heat transfer. The development of a viable solvent-free pathway, potentially using mechanochemical techniques or a solid-supported catalyst, remains an area for future research and could offer substantial environmental benefits.

Utilization of Renewable Feedstocks

The conventional synthesis of this compound relies on precursors derived from petrochemical feedstocks. The aromatic core typically originates from toluene, while the tert-butyl group is derived from isobutylene. A key aspect of green chemistry involves exploring the use of renewable feedstocks, such as biomass, to produce these starting materials.

Atom Economy and E-Factor Analysis for Synthetic Processes

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the greenness of a chemical process. rsc.org

Atom Economy (AE): This metric calculates the efficiency of a reaction in converting the mass of reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

For the catalytic hydrogenation of tert-butyl 2-methyl-3-nitrobenzoate to this compound:

C₁₂H₁₅NO₄ + 3H₂ → C₁₂H₁₇NO₂ + 2H₂O

The atom economy is calculated as: AE = (M.W. of Product) / (Sum of M.W. of Reactants) x 100% AE = (207.27) / (237.25 + 3 * 2.02) x 100% = 85.2%

This indicates that even under ideal conditions, 14.8% of the reactant mass is converted into byproducts (water).

E-Factor (Environmental Factor): The E-Factor provides a more comprehensive measure by quantifying the total waste generated per unit of product. This includes byproducts, unreacted starting materials, solvent losses, and catalyst waste.

E-Factor = Total Mass of Waste / Mass of Product

Unlike atom economy, the E-Factor is highly dependent on experimental conditions like reaction yield and the efficiency of solvent and catalyst recycling. A lower E-Factor signifies a greener process.

Table 2: Hypothetical Atom Economy and E-Factor Analysis for Synthesis This analysis is based on a hypothetical scenario with a 95% yield and assumes no solvent or catalyst recycling to represent a baseline.

| Metric | Calculation | Value | Interpretation |

| Atom Economy | (M.W. Product / M.W. Reactants) * 100 | 85.2% | High intrinsic efficiency, with water as the only theoretical byproduct. |

| E-Factor | (Mass of Waste / Mass of Product) | ~2.25 | For every 1 kg of product, approximately 2.25 kg of waste (unreacted starting material, water, solvent, catalyst) is generated under the assumed non-ideal conditions. This highlights the significant contribution of solvents to the waste stream. |

Reactivity and Derivatization Pathways of Tert Butyl 3 Amino 2 Methylbenzoate

Reactions Involving the Aromatic Amine Moiety

The primary aromatic amine group is a versatile handle for a wide array of chemical transformations, enabling the synthesis of diverse derivatives. Its nucleophilicity and ability to form diazonium salts are central to its reactivity.

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen atom of the aromatic amine readily reacts with acylating and sulfonylating agents. These reactions are fundamental for the formation of amide and sulfonamide linkages, respectively.

Acylation: In the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, the amino group of tert-butyl 3-amino-2-methylbenzoate can be acylated by reacting with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). This reaction yields the corresponding N-acyl derivative, an amide. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct formed during the reaction.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base affords the corresponding sulfonamide. This reaction, known as the Hinsberg test for primary amines, is a robust method for creating stable sulfonamide bonds.

Reductive Amination and Imine Formation

Reductive amination provides a powerful method for forming secondary amines from primary amines. The process typically involves two discrete steps:

Imine Formation: The primary amine of this compound condenses with an aldehyde or a ketone to form an N-substituted imine, also known as a Schiff base. masterorganicchemistry.combeilstein-journals.org This reaction is often catalyzed by an acid and involves the removal of a water molecule. The use of dehydrating agents like titanium(IV) ethoxide or magnesium sulfate (B86663) can drive the equilibrium towards the imine product. beilstein-journals.org

Reduction: The resulting imine is then reduced to the corresponding secondary amine. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are frequently employed because they selectively reduce the imine double bond without affecting the ester group or the aromatic ring. masterorganicchemistry.comresearchgate.netscispace.com This one-pot or sequential process is a highly effective strategy for N-alkylation. mdpi.comresearchgate.net

Diazotization and Subsequent Transformations

The conversion of the primary aromatic amine to a diazonium salt is one of the most important transformations in aromatic chemistry, opening up a vast range of synthetic possibilities. masterorganicchemistry.com The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.org Alternatively, organic nitrites such as tert-butyl nitrite (tBuONO) can be used, often in aprotic solvents. nih.govtcichemicals.comtcichemicals.com

The resulting aryl diazonium salt is a highly valuable intermediate that can be converted into a wide variety of functional groups, often with the liberation of nitrogen gas (N₂), a thermodynamically favorable process. masterorganicchemistry.com Key transformations include:

The Sandmeyer Reaction: This class of reactions uses copper(I) salts to replace the diazonium group with a halide or cyanide. organic-chemistry.org

CuCl yields an aryl chloride. masterorganicchemistry.com

CuBr yields an aryl bromide. masterorganicchemistry.com

CuCN yields an aryl cyanide (benzonitrile). masterorganicchemistry.com

Other Transformations:

Reaction with potassium iodide (KI) produces an aryl iodide. organic-chemistry.org

Heating the diazonium salt in water results in the formation of a phenol. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions at the Amine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org In this reaction, the primary amine of this compound can serve as the nitrogen nucleophile, coupling with aryl halides or aryl triflates to form diarylamines or N-aryl derivatives. nih.govnih.gov This transformation has largely superseded harsher classical methods for C-N bond formation. wikipedia.org

The reaction typically requires a specific set of components to proceed efficiently. orgsyn.orgresearchgate.net The key elements and their functions are summarized in the table below.

| Component | Example(s) | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | The source of the active Pd(0) catalyst that enters the catalytic cycle. |

| Phosphine Ligand | Xantphos, RuPhos, t-BuXPhos | Binds to the palladium center, stabilizing it and promoting the key steps of oxidative addition and reductive elimination. The choice of ligand is critical for reaction success. researchgate.net |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile by deprotonation, allowing it to coordinate to the palladium complex. |

| Aryl Electrophile | Aryl bromide, Aryl chloride, Aryl triflate | The coupling partner that provides the aryl group to be attached to the nitrogen atom. |

| Solvent | Toluene, Dioxane, tert-Butanol (B103910) | Provides the medium for the reaction to occur. Anhydrous, deoxygenated solvents are typically required. |

Transformations of the Tert-butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic hydrolysis. However, it can be cleaved selectively under acidic conditions.

Selective Cleavage of the Tert-butyl Ester

The removal of the tert-butyl group, or deprotection, regenerates the carboxylic acid. This transformation proceeds via a mechanism involving the formation of a stable tert-butyl carbocation. acsgcipr.org A variety of reagents and conditions can be employed for this purpose, offering a range of selectivities and mildness. lookchem.com

The choice of method depends on the sensitivity of other functional groups present in the molecule. For instance, trifluoroacetic acid is highly effective but harsh, while catalytic methods offer a milder alternative. researchgate.netacs.orgniscpr.res.in

The following table summarizes several common methods for the selective cleavage of tert-butyl esters.

| Reagent(s) | Conditions | Notes | Citations |

| Trifluoroacetic Acid (TFA) | DCM or neat, room temperature | Highly effective and common method. Can be harsh and may cleave other acid-labile groups. The byproduct is isobutylene. researchgate.netnih.govstackexchange.com | |

| Formic Acid | Neat or as a solvent, room temp. or gentle heat | Milder than TFA and can offer selectivity over other protecting groups like Boc, depending on conditions. acsgcipr.orgoup.comresearchgate.net | |

| Silica (B1680970) Gel (SiO₂) | Refluxing toluene | A surprisingly mild and selective heterogeneous method. The reaction is driven by the acidic nature of the silica surface. lookchem.comresearchgate.net | |

| Ytterbium Triflate (Yb(OTf)₃) | Catalytic amount (5 mol%) in nitromethane, 45-50 °C | A mild Lewis acid-catalyzed method that is selective for tert-butyl esters over other ester types like methyl or ethyl esters. niscpr.res.in | |

| Magic Blue & Triethylsilane | Catalytic MB•⁺, Et₃SiH, CH₂Cl₂, room temp. | A very mild, radical-mediated deprotection that avoids strong acids. "Magic blue" (MB•⁺) is tris(4-bromophenyl)aminium hexachloroantimonate. acs.org |

Transesterification Reactions with Diverse Alcohols

The tert-butyl ester group of this compound can be converted to other esters through transesterification. This reaction typically involves reacting the ester with an alcohol in the presence of an acid or base catalyst. While specific studies on the transesterification of this compound with a wide array of alcohols are not extensively documented in the literature, the principles of transesterification are well-established for similar compounds, such as other benzoic acid esters and amino acid esters. chemicalbook.comnih.govacs.org

The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester. The bulky tert-butyl group can be replaced by less sterically hindered alkyl groups from various primary and secondary alcohols. The reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the released tert-butanol from the reaction mixture. Common catalysts for such transformations include mineral acids (like sulfuric acid or hydrochloric acid), titanate catalysts, and enzymatic catalysts, each offering different advantages in terms of reaction conditions and selectivity. acs.org

For instance, the transesterification of crude methyl benzoate (B1203000) to other esters like benzyl (B1604629) and butyl benzoate has been successfully achieved with high conversions. acs.org Similarly, amino acid methyl esters are readily synthesized by reacting the amino acid with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane. chemicalbook.comnih.gov These methodologies suggest that this compound could undergo similar transformations.

Table 1: Potential Transesterification Reactions of this compound

| Reactant Alcohol | Potential Product | Catalyst Example |

| Methanol | Methyl 3-amino-2-methylbenzoate | H₂SO₄ |

| Ethanol (B145695) | Ethyl 3-amino-2-methylbenzoate | NaOCH₃ |

| Benzyl alcohol | Benzyl 3-amino-2-methylbenzoate | Ti(OBu)₄ |

| Isopropanol | Isopropyl 3-amino-2-methylbenzoate | Lipase |

Reduction to Alcohol and Further Derivatizations

The ester functionality of this compound can be reduced to a primary alcohol, yielding (3-amino-2-methylphenyl)methanol (B104730). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or other metal hydrides. The resulting benzylic alcohol is a versatile intermediate that can undergo a variety of subsequent derivatizations.

Once (3-amino-2-methylphenyl)methanol is formed, it opens up new avenues for derivatization. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, esterified with various carboxylic acids, or converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions. The amino group can also be further functionalized, for instance, through acylation or alkylation, provided that the hydroxyl group is appropriately protected.

Modifications of the Aromatic Methyl Group

The 2-methyl group on the aromatic ring of this compound is a site for benzylic functionalization, primarily through oxidation and halogenation reactions.

The benzylic methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction would convert this compound into a derivative of phthalic acid. General methods for the oxidation of benzylic methyl groups to carboxylic acids are well-established. youtube.com These reactions are often robust but may require harsh conditions that could potentially affect other functional groups in the molecule, such as the amino group, unless it is protected.

The methyl group can undergo free-radical halogenation at the benzylic position, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. masterorganicchemistry.comchadsprep.comlibretexts.orgyoutube.com This reaction would yield tert-butyl 3-amino-2-(bromomethyl)benzoate. The resulting benzylic bromide is a highly reactive intermediate, susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position. For example, it can be converted to an alcohol, ether, amine, or nitrile, significantly expanding the synthetic utility of the starting material.

Electrophilic and Nucleophilic Aromatic Substitution Pattern Analysis

The substitution pattern on the aromatic ring of this compound is governed by the directing effects of the existing substituents: the amino group, the methyl group, and the tert-butoxycarbonyl group.

The amino group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The methyl group is also an activating, ortho-, para-directing group via an inductive effect. Conversely, the tert-butoxycarbonyl group is a deactivating, meta-directing group because of its electron-withdrawing nature.

In the case of this compound, the positions ortho and para to the strongly activating amino group are positions 4 and 5 (position 1 is where the ester is, 2 the methyl, and 3 the amino). The methyl group directs to positions 1 and 3, which are already substituted. The ester group directs to position 5. Therefore, the directing effects of the amino and ester groups are synergistic, strongly favoring electrophilic substitution at the 5-position. The 4-position is ortho to both the amino and methyl groups, but it is also sterically hindered by the adjacent methyl group.

Indeed, a known derivative, tert-butyl 3-amino-5-bromo-2-methylbenzoate, confirms that bromination occurs at the 5-position. nih.gov This is consistent with the nitration of methyl benzoate, which predominantly yields the 3-nitro product, indicating the meta-directing effect of the ester group. aiinmr.comyoutube.comrsc.org A patent for the synthesis of related compounds also describes the bromination of methyl 2-amino-3-methylbenzoate at the 5-position, further supporting this regiochemical outcome. google.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Expected Major Product |

| Br₂/FeBr₃ | tert-Butyl 3-amino-5-bromo-2-methylbenzoate |

| HNO₃/H₂SO₄ | tert-Butyl 3-amino-2-methyl-5-nitrobenzoate |

| SO₃/H₂SO₄ | tert-Butyl 3-amino-2-methyl-5-sulfobenzoate |

| CH₃COCl/AlCl₃ | tert-Butyl 5-acetyl-3-amino-2-methylbenzoate |

Nucleophilic aromatic substitution on the unmodified ring of this compound is generally not feasible as the ring is electron-rich and lacks a good leaving group. Such reactions typically require the presence of a strong electron-withdrawing group and a leaving group (like a halogen) on the aromatic ring.

Impact of Amine and Methyl Groups on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is significantly influenced by the activating and directing effects of the amine (-NH₂) and methyl (-CH₃) groups, as well as the deactivating effect of the tert-butoxycarbonyl group (-COOC(CH₃)₃).

The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. masterorganicchemistry.com Similarly, the methyl group is also an activating group and an ortho, para-director, operating through an inductive effect. masterorganicchemistry.com Conversely, the tert-butoxycarbonyl group is a deactivating group and a meta-director because of its electron-withdrawing nature. stackexchange.com

The combined influence of these groups dictates the regioselectivity of electrophilic substitution reactions. The positions on the aromatic ring are numbered relative to the tert-butyl ester group as C1. The amine is at C3 and the methyl group is at C2. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Type | Directing Effect |

| -COOC(CH₃)₃ | 1 | Deactivating | meta (to C3, C5) |

| -CH₃ | 2 | Activating | ortho, para (to C1, C3, C5) |

| -NH₂ | 3 | Activating | ortho, para (to C2, C4, C6) |

The powerful ortho, para-directing influence of the amino group is generally dominant. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group, which are C2, C4, and C6. However, the C2 position is already substituted with a methyl group and is sterically hindered. The C6 position is sterically hindered by the adjacent bulky tert-butyl ester group. This leaves the C4 position as the most probable site for substitution.

A practical example can be seen in the chlorination of the closely related compound, 2-amino-3-methylbenzoic acid. In a patented process, chlorination of 2-amino-3-methylbenzoic acid using a chlorinating reagent in the presence of benzoyl peroxide results in the formation of 2-amino-3-methyl-5-chlorobenzoic acid. google.com This demonstrates that substitution occurs para to the strongly activating amino group, at the position that is also meta to the deactivating carboxyl group, confirming the predicted regioselectivity.

The ortho-methyl group, while activating, also introduces significant steric effects. This "ortho effect" can influence the reactivity of the adjacent amino group by sterically hindering its interaction with reagents and its ability to achieve planarity with the benzene ring, which can modulate its mesomeric effect. stackexchange.comresearchgate.net This steric hindrance can also affect the solvation of the amino group, which in turn can alter its basicity and nucleophilicity. stackexchange.comresearchgate.net

Cyclization Reactions and Heterocyclic Ring Annulation

The functional groups of this compound, particularly the nucleophilic amino group situated ortho to a methyl group, provide a scaffold for the construction of various heterocyclic structures through cyclization and ring annulation reactions.

Formation of Fused Bicyclic Systems

The arrangement of the amino and methyl groups on the aromatic ring is conducive to the formation of fused bicyclic systems, where a new ring is built onto the existing benzene ring. Such reactions often involve the participation of both the amino group and the adjacent methyl group or reactions at the C4 position activated by the amine.

One common strategy for forming fused heterocyclic systems involves a reaction sequence where the amino group acts as a nucleophile to close a ring. For example, the amino group can be acylated, and the resulting amide can undergo an intramolecular cyclization. While specific examples starting directly from this compound are not prevalent in the literature, analogous transformations with related aminobenzoic acid derivatives are well-established. For instance, 3-aminobenzoic acid derivatives can be used to synthesize fused heterocycles like benzothiazines after transformation of the amino group into a thiourea, followed by oxidative cyclization. google.com

Synthesis of N-Heterocycles from Amine Functionality

The primary amino group is a key functional handle for building a wide array of nitrogen-containing heterocycles (N-heterocycles). The general principle involves reacting the amino group with a bifunctional electrophile, where one electrophilic center reacts with the amine and the second facilitates ring closure.

The synthesis of N-heterocycles often begins with the conversion of the amine into a more reactive intermediate. For example, the amino group can be diazotized and then displaced to introduce other functionalities, or it can be converted into an isocyanate or isothiocyanate, which can then undergo cyclization with a suitable reagent.

A versatile approach for synthesizing N-heterocycles is through condensation reactions. The amino group of this compound can react with dicarbonyl compounds, or their equivalents, to form heterocycles such as pyridines or pyrimidines, depending on the reaction partner. For instance, the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound is a classic method for synthesizing quinolines (the Skraup synthesis), and similar principles can be applied to create other fused N-heterocycles.

Furthermore, the amino group can be used to synthesize mesoionic heterocycles like sydnone (B8496669) imines. This typically involves nitrosation of a related amino nitrile followed by cyclization, demonstrating the utility of the amine as a key building block for complex heterocyclic structures. nih.gov The table below lists some examples of heterocycles synthesized from amino-functionalized aromatic precursors.

| Starting Material Type | Reagent(s) | Resulting Heterocycle Type | Reference |

| 5-Substituted-4-amino-3-mercapto-1,2,4-triazole | 2-Bromopropionic acid, then acetic anhydride | Mesoionic 1,2,4-triazolo[3,4-b]-5H-pyrazole system | researchgate.net |

| Amino nitrile | Nitrous acid | Sydnone imine | nih.gov |

| 3-Aminobenzoic acid | Methyl isothiocyanate, then bromine | Benzothiazine derivative | google.com |

These examples, while not using this compound directly, illustrate the broad potential of the amine functionality in an aromatic context for the synthesis of diverse and complex heterocyclic systems. The specific substitution pattern of this compound offers unique opportunities for creating novel fused and N-heterocyclic compounds.

Applications in Advanced Materials Science and Polymer Chemistry

Precursor for Functional Monomers in Polymer Synthesis

The presence of both an amine and a carboxylic acid derivative (ester) on the same aromatic ring allows this compound to act as a foundational unit for synthesizing high-performance polymers. The bulky tert-butyl group is particularly noteworthy for its ability to disrupt polymer chain packing, which can increase the solubility and improve the processability of otherwise intractable polymers. ntu.edu.tw

Aromatic polyamides and polyimides are classes of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. ntu.edu.tw However, their rigid structures often lead to poor solubility, making them difficult to process. The incorporation of bulky side groups, such as the tert-butyl group found in tert-butyl 3-amino-2-methylbenzoate derivatives, is a well-established strategy to overcome this limitation. ntu.edu.tw

The synthesis of these polymers typically involves a polycondensation reaction. For polyamides, a diamine monomer is reacted with a dicarboxylic acid. ntu.edu.tw For polyimides, the process is a two-step reaction where a diamine and a dianhydride first form a poly(amic acid) intermediate, which is then chemically or thermally cyclized to the final polyimide. ntu.edu.twnih.gov While this compound itself is a mono-amine, it serves as a model for or a component of more complex diamine monomers used in these polymerizations. For instance, diamine monomers containing tert-butyl groups have been successfully polymerized with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides to create novel polyamides and polyimides. ntu.edu.tw These resulting polymers are often readily soluble in polar organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) and can be cast into tough, flexible films. ntu.edu.tw

Table 1: Properties of Polymers Synthesized with tert-Butyl Functionalized Monomers

| Polymer Type | Monomers Used | Key Properties |

|---|---|---|

| Polyamide | Diamine with pendent tert-butyltriphenylamine groups and various aromatic dicarboxylic acids. | Good solubility in organic solvents; High glass transition temperatures (282-320 °C); Thermally stable up to 450 °C. ntu.edu.tw |

| Polyimide | Diamine with pendent tert-butyltriphenylamine groups and various aromatic dianhydrides. | Excellent solubility; High glass transition temperatures; Thermally stable up to 500 °C; Exhibited electrochromism. ntu.edu.tw |

Optically active polymers are materials that can interact with plane-polarized light, a property that is valuable in applications such as chiral separation and advanced optical devices. The synthesis of such polymers can be achieved by using monomers derived from natural chiral sources, like amino acids. orientjchem.orgmdpi.com By reacting amino acid-based diacids with diamines, new series of optically active poly(ester-imide)s and poly(imide-urethane)s have been created. orientjchem.org These polymers derive their optical activity from the chiral centers in the amino acid precursors. orientjchem.org

The synthesis often employs low-temperature solution condensation polymerization, which is an efficient and cost-effective method. orientjchem.org The resulting polymers not only exhibit optical activity, capable of emitting circularly polarized light, but also possess high thermal resistance, with some stable above 300°C. orientjchem.org The characterization of these materials confirms their structure and properties through techniques like FT-IR, ¹H-NMR, and thermal gravimetric analysis (TGA). orientjchem.org

Role in the Development of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound make it an ideal candidate for designing self-assembling systems.

Hydrogen bonds are directional, non-covalent interactions that play a crucial role in the self-assembly of molecules into ordered structures. The amine group (-NH₂) in this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as an acceptor. In related benzoate (B1203000) structures, N—H⋯O hydrogen bonds have been shown to connect molecules into inversion dimers and extended chains or layers. nih.govnih.gov These predictable bonding patterns allow for the rational design of complex supramolecular architectures, such as sheets and three-dimensional frameworks. nih.govnih.gov The formation of these hydrogen-bonded lattices is a key strategy in the field of crystal engineering and the development of peptide-based frameworks. nih.govharvard.edu

Table 2: Non-Covalent Interactions in Benzoate-Related Supramolecular Structures

| Interaction Type | Participating Groups | Resulting Structure | Reference |

|---|---|---|---|

| N—H⋯O Hydrogen Bond | Amine (donor) and Carbonyl/Ester Oxygen (acceptor) | Inversion dimers, chains, layers, 3D frameworks. | nih.gov, nih.gov |

| C—H⋯O Hydrogen Bond | Aromatic/Alkyl C-H (donor) and Carbonyl Oxygen (acceptor) | Contributes to the formation of dimers and layers. | nih.gov |

| Aromatic π–π Stacking | Benzene (B151609) rings of adjacent molecules | Stabilizes the packing of supramolecular layers. | nih.gov |

Advanced Functional Materials with Aromatic Amine and Ester Linkages

The combination of an aromatic amine and an ester linkage within a single monomer unit gives rise to polymers with advanced functionalities. Polyamides and polyimides containing triphenylamine (B166846) units with tert-butyl substituents, for example, have demonstrated interesting electrochemical and optical properties. ntu.edu.tw These materials exhibit reversible electrochromic behavior, changing color from a pale yellowish neutral state to a green or blue oxidized state upon application of an electrical voltage. ntu.edu.tw This property is useful for applications such as smart windows and electronic displays. Furthermore, some of these polyamides show photoluminescence, emitting blue light when excited by UV radiation, which suggests potential applications in organic light-emitting diodes (OLEDs). ntu.edu.tw The electron-rich aromatic amine framework is a key precursor for developing a wide range of bioactive heterocycles and functional materials. nih.gov

Photoactive Materials Research

The inherent structure of this compound, specifically the aminobenzoate portion, provides a foundation for its potential use in photoactive materials. Aminobenzoic acids and their derivatives are known to possess photophysical properties, including the ability to absorb and emit light. wooster.edunih.gov The core structure, an ester of an aminobenzoic acid, is a chromophore that can be foundational in designing molecules for applications in optics and electronics.

The combination of the photoactive aminobenzoate scaffold with the sterically hindering tert-butyl group in this compound could therefore yield materials with enhanced solubility and performance in photoactive applications.

Table 1: Representative Photophysical and Chemical Properties of Aminobenzoate Derivatives

| Property | Ethyl 4-aminobenzoate | 2-Amino-3-methylbenzoic acid | Methyl 3-amino-2-methylbenzoate |

| Molecular Formula | C₉H₁₁NO₂ sigmaaldrich.com | C₈H₉NO₂ sigmaaldrich.com | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol sigmaaldrich.com | 151.16 g/mol sigmaaldrich.com | 165.19 g/mol researchgate.net |

| Melting Point | 88-90 °C sigmaaldrich.com | 174-177 °C sigmaaldrich.com | Not specified |

| Functional Group | Ester sigmaaldrich.com | Carboxylic Acid sigmaaldrich.com | Ester |

| UV-Vis Absorption | Exhibits absorption in the UV-visible region researchgate.net | Not specified | Not specified |

| Fluorescence | Shows fluorescence emission researchgate.net | Not specified | Not specified |

Ligand Scaffolds for Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. ekb.eg The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly tunable through the selection of the organic linker. researchgate.net this compound possesses the necessary functional groups—a carboxylate group (in its de-esterified form as a carboxylic acid) for binding to metal centers and an amino group for further functionalization—to act as a versatile ligand in MOF synthesis.

The inclusion of amino groups in MOF linkers is a well-established strategy for enhancing the material's performance in various applications. rsc.org Amino-functionalized MOFs have demonstrated strong interactions with CO2, making them promising candidates for carbon capture. rsc.org Furthermore, the amino group can serve as a basic catalytic site or be post-synthetically modified to introduce other functionalities. rsc.orgfrontiersin.org The construction of MOFs often relies on organic ligands with carboxylate groups to form robust frameworks. nih.gov

The specific structure of this compound offers unique possibilities for MOF design. The methyl group attached to the benzene ring can influence the electronic properties and the precise geometry of the linker. The bulky tert-butyl group, while typically removed to free the carboxylic acid for coordination, could potentially be retained in certain synthetic approaches to create MOFs with larger, more hydrophobic pores. The functionalization of organic linkers is a key method for enhancing the photocatalytic performance of MOFs. nih.gov The ability to tailor MOF properties by modifying the organic linker is a significant advantage in designing materials for specific applications like gas storage, separation, and catalysis. ekb.egcd-bioparticles.net

Table 2: Impact of Amino-Functionalization on MOF Properties

| Property | Effect of Amino-Functionalization | Rationale | Supporting Evidence |

| Gas Sorption | Increased CO2 uptake | The basic amino groups have a strong affinity for acidic CO2 molecules. | Amine-functionalized MOFs show high CO2 sorption capacity, especially at low pressures. rsc.org |

| Catalysis | Can act as basic catalytic sites | The lone pair of electrons on the nitrogen atom can participate in catalytic reactions. | Amine-functionalized MOFs have shown potential in catalytic applications. rsc.org |

| Sensing | Can be used for fluorescence-based sensing | The coordination of the amino-functionalized ligand to metal centers can alter its fluorescence properties, allowing for the detection of certain molecules. | Amino-functionalized dicarboxylate ligands have been used to generate MOFs for sensing metal ions. frontiersin.org |

| Structural Diversity | Enables the formation of diverse framework topologies | The presence and position of the amino group can direct the coordination with metal ions, leading to different structural outcomes. | The use of amino-functionalized ligands has led to the synthesis of novel MOFs with varied dimensionalities and network structures. ekb.egfrontiersin.org |

Catalytic Applications and Ligand Development

Design of Chiral Ligands from Tert-butyl 3-amino-2-methylbenzoate Scaffolds

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The scaffold of this compound is a promising candidate for the design of novel chiral ligands.

The principles of asymmetric catalysis often rely on the use of chiral ligands to create a chiral environment around a metal center, which in turn directs the stereochemical outcome of a reaction. While specific examples using this compound are not prominent, the broader class of aminobenzoic acid derivatives has been successfully employed in this context. For instance, chiral transient directing groups derived from amino acids have been instrumental in palladium-catalyzed atroposelective C-H vinylation, achieving high enantioselectivities. acs.org This demonstrates the potential of amino acid-based scaffolds to act as effective chiral inductors. The this compound scaffold could be functionalized to incorporate a chiral moiety, which would allow it to serve as a ligand in asymmetric transformations. The steric bulk of the tert-butyl group could play a crucial role in enhancing enantioselectivity by creating a well-defined chiral pocket around the catalytic center.

The amino and carboxylate functionalities of the anthranilate core are excellent coordinating groups for a variety of transition metals. nih.gov Metal complexes of anthranilic acid have demonstrated catalytic activity in reactions such as the reduction of 4-nitrophenol. nih.gov This suggests that this compound could be used to synthesize ligands for transition metal catalysts. The electronic properties of the ligand, influenced by the methyl group on the aromatic ring, and the steric hindrance provided by the tert-butyl group, could be fine-tuned to optimize the performance of the resulting metal complex in various catalytic transformations, including cross-coupling reactions and hydrogenations. google.commdpi.com

Table 1: Examples of Catalytic Activity of Anthranilate-Related Metal Complexes

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Yield/Selectivity | Reference |

| Metal complexes of anthranilic acid | Reduction | 4-Nitrophenol | 4-Aminophenol | Not specified | nih.gov |

| Chiral amino acid-derived transient directing group with Palladium | Atroposelective C-H Vinylation | Biaryl Aldehydes | Axially Chiral Biaryls | High enantioselectivities | acs.org |

Role in Organocatalysis and Enzyme Mimicry

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. The bifunctional nature of this compound, possessing both a basic amino group and a potentially acidic proton (after hydrolysis of the ester), makes it an interesting candidate for organocatalytic applications.

The structure of aminobenzoic acids bears a resemblance to natural amino acids, which are the building blocks of enzymes, nature's catalysts. This has led to research into their role in biomimetic systems. Studies on the incorporation of aminobenzoic acid derivatives into peptides by the ribosome have provided insights into how these molecules interact with catalytic sites. nih.govacs.org While this research focuses on the aminobenzoic acids as substrates, it underscores their compatibility with biological-like catalytic environments. This opens avenues for the design of enzyme mimics where a scaffold like this compound could be incorporated into a larger supramolecular assembly to create a catalytic pocket.

Development of Catalytic Systems for Specific Organic Reactions

The versatility of the anthranilate scaffold suggests that ligands derived from this compound could be tailored for a range of specific organic reactions. The ability of anthranilic acid to form stable complexes with various transition metals is a key advantage. nih.gov For example, palladium complexes are widely used in cross-coupling reactions, and the properties of the ligand are crucial for the catalyst's activity and selectivity. By modifying the anthranilate backbone, it may be possible to develop catalytic systems with enhanced performance for reactions such as Suzuki, Heck, or Sonogashira couplings. Furthermore, the potential for these systems to catalyze reactions under greener conditions, for instance, in aqueous media, is an area of active research. mdpi.com

Table 2: Potential Applications of this compound in Catalysis

| Catalytic Approach | Potential Reaction | Role of this compound | Key Structural Features |

| Asymmetric Catalysis | Aldol, Michael, Diels-Alder reactions | Chiral ligand precursor | Amino and carboxylate groups for coordination, bulky tert-butyl group for steric control |

| Transition Metal Catalysis | Cross-coupling, hydrogenation, oxidation | Ligand for metal complexes | Anthranilate core for chelation, electronic tuning by substituents |

| Organocatalysis | Michael additions, amidations | Acid-base catalyst | Amine moiety for basicity, potential for bifunctionality |

| Biomimetic Catalysis | Hydrolysis, condensation reactions | Scaffold for enzyme mimics | Structural similarity to natural amino acids |

C-H Activation Catalysts

There is no available data to suggest that this compound has been employed as a ligand or component in any catalytic system designed for C-H activation. Research in C-H activation is highly active, focusing on the development of efficient and selective catalysts for the direct conversion of C-H bonds into more valuable functional groups. The absence of this compound from this area of study means that no data tables on its performance, such as reaction yields, turnover numbers, or substrate scope, can be provided.

Theoretical and Computational Studies of Tert Butyl 3 Amino 2 Methylbenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, offering insights into its electronic structure, stability, and reactivity. For Tert-butyl 3-amino-2-methylbenzoate, such calculations would elucidate the influence of its substituent groups—the amino, methyl, and tert-butyl ester groups—on the aromatic ring.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net A DFT analysis of this compound would involve optimizing its molecular geometry and calculating its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution and energies of these frontier orbitals are key determinants of a molecule's reactivity. The amino group, being an electron-donating group, is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the tert-butyl ester group, being an electron-withdrawing group, would lower the energy of the LUMO, indicating its susceptibility to nucleophilic attack. The interplay of these groups, along with the methyl group, would fine-tune the electronic properties.

Computational studies on related aminobenzoate derivatives have shown that the HOMO is typically localized on the aromatic ring and the amino group, while the LUMO is distributed over the carbonyl group of the ester and the aromatic ring. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.5 to -6.5 | Primarily located on the aminophenyl moiety |

| LUMO | -0.5 to -1.5 | Primarily located on the benzoate (B1203000) ester moiety |

Note: These values are estimations based on DFT calculations of similar aminobenzoate esters and may vary depending on the level of theory and basis set used.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.comchemistrysteps.com For this compound, the key rotational bonds are those connecting the tert-butyl group to the ester oxygen and the ester group to the aromatic ring.

The bulky tert-butyl group will introduce significant steric hindrance, influencing the preferred conformation of the ester group. Computational modeling can be used to generate a potential energy surface by systematically rotating these bonds and calculating the energy of each conformation. This allows for the identification of low-energy conformers (local minima) and the transition states that connect them.

Studies on substituted anilines and other substituted benzenes have shown that the orientation of substituents can significantly impact molecular properties. colostate.edu For this compound, the most stable conformation would likely involve a planar arrangement of the benzoate moiety to maximize conjugation, with the tert-butyl group oriented to minimize steric clashes with the aromatic ring and its substituents. The energy landscape would reveal the energetic barriers to rotation and the populations of different conformers at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions at a molecular level. It allows for the characterization of transition states and the calculation of activation energies, providing a detailed picture of the reaction pathway.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic acyl substitution, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

For instance, in a potential aminolysis reaction, where an amine attacks the carbonyl carbon of the ester, DFT calculations can model the formation of the tetrahedral intermediate and the subsequent departure of the tert-butoxy group. nih.govresearchgate.netnih.gov The calculated activation energy barrier for this process would provide a quantitative measure of the reaction's feasibility. Computational studies on the aminolysis of methyl benzoate have shown that the reaction can proceed through either a concerted or a stepwise mechanism, and the presence of a catalyst can significantly lower the activation energy. nih.govresearchgate.net

Beyond analyzing a single reaction step, computational chemistry can be used to predict and optimize entire reaction pathways. By comparing the activation energies of different possible reaction routes, the most favorable pathway can be identified. For this compound, this could involve, for example, predicting the regioselectivity of an electrophilic substitution reaction. The electronic properties derived from the molecular orbital analysis (Section 6.1.1) would be crucial in predicting whether an incoming electrophile would preferentially attack the ortho or para position relative to the activating amino group, while considering the steric hindrance from the methyl and tert-butyl ester groups.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra.

DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By analyzing the vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of the N-H bonds in the amino group or the C=O bond in the ester group.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities in the experimental spectrum. These calculations can help to understand the nature of the electronic transitions occurring within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Symmetric Stretch | ~3400 |

| Amino (N-H) | Asymmetric Stretch | ~3500 |

| Carbonyl (C=O) | Stretch | ~1710 |

| C-N | Stretch | ~1300 |

Note: These are typical frequency ranges for these functional groups and can be influenced by the specific chemical environment within the molecule.

Vibrational Frequency Calculations for Advanced Spectroscopic Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental method for the characterization of molecular structures. Computational vibrational frequency calculations provide a detailed and quantitative prediction of a molecule's vibrational modes, which is invaluable for the interpretation of experimental spectra.

Detailed theoretical investigations into the vibrational properties of this compound, while not extensively reported in dedicated studies, would typically employ DFT methods. mdpi.com Such calculations involve optimizing the molecule's ground-state geometry and subsequently computing the harmonic vibrational frequencies. psu.edu The choice of a suitable functional, such as the widely used B3LYP, and a robust basis set, like 6-311++G(d,p), is crucial for achieving accuracy. mdpi.comresearchgate.net

These calculations yield a set of normal modes, each with a corresponding vibrational frequency and intensity. This information allows for the direct simulation of IR and Raman spectra. mdpi.com The potential energy distribution (PED) analysis can also be performed to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=O stretching of the ester group, N-H bending of the amino group, and various vibrations of the benzene (B151609) ring. mdpi.com For complex molecules, theoretical calculations are often essential for an unambiguous assignment of the observed spectral bands. researchgate.net

Table 1: Illustrative Format for Calculated Vibrational Frequencies of this compound

This table represents the typical format for presenting data from vibrational frequency calculations. Note: The values presented here are hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not identified.

| Mode No. | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |

| 1 | Value | Value | Value | N-H symmetric stretch |

| 2 | Value | Value | Value | N-H asymmetric stretch |

| 3 | Value | Value | Value | C-H aromatic stretch |

| 4 | Value | Value | Value | C-H methyl stretch |

| 5 | Value | Value | Value | C=O ester stretch |

| 6 | Value | Value | Value | C-N stretch |

| 7 | Value | Value | Value | Benzene ring in-plane bend |

| 8 | Value | Value | Value | Tert-butyl C-H bend |

Electronic Excitation Spectra for Photophysical Investigations

The study of a molecule's interaction with light is crucial for understanding its color, photostability, and potential applications in areas like photosensitization or optical materials. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are the standard for investigating the electronic excited states of molecules. researchgate.netekb.eg

TD-DFT calculations are used to predict the electronic absorption spectrum (UV-Vis) by determining the energies of vertical transitions from the ground state to various excited states. researchgate.net These calculations provide key information, including the absorption wavelength (λmax), the oscillator strength (which relates to the intensity of the absorption band), and the molecular orbitals involved in the electronic transition (e.g., HOMO to LUMO transitions). ekb.eg

For this compound, TD-DFT studies would reveal how the amino and tert-butyl ester substituents on the benzene ring influence its electronic structure and absorption properties. The calculations can help assign the observed absorption bands to specific types of electronic transitions, such as π→π* or n→π* transitions. researchgate.net Furthermore, by analyzing the molecular orbitals involved, one can understand the charge-transfer characteristics of the excitations. The accuracy of TD-DFT results is known to depend on the choice of the exchange-correlation functional, with range-separated hybrids often providing better descriptions for charge-transfer states. nih.gov

Although specific published data on the electronic excitation spectra of this compound could not be located, the results of such a theoretical investigation would typically be summarized in a table detailing the properties of the lowest-energy electronic transitions.

Table 2: Illustrative Format for Calculated Electronic Excitation Data for this compound

This table shows the typical format for presenting results from TD-DFT calculations. Note: The values presented here are hypothetical and for illustrative purposes only, as specific computational studies on this molecule were not identified.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S1 | Value | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | Value | HOMO -> LUMO+1 |

| S4 | Value | Value | Value | HOMO-2 -> LUMO |

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation in Research

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Intermediates

In-situ spectroscopy allows for the real-time observation of chemical reactions as they occur, providing invaluable data on reaction rates, the formation and decay of transient intermediates, and the influence of various parameters on the reaction pathway. youtube.com This approach minimizes the need for sampling and quenching, which can disturb the reaction system, offering a more accurate depiction of the chemical process. youtube.com

Real-time Infrared (IR) and Raman spectroscopy are powerful tools for monitoring the synthesis of tert-butyl 3-amino-2-methylbenzoate. By tracking the vibrational modes of functional groups, these techniques can follow the consumption of reactants and the formation of the product in real-time.

For instance, during the esterification of 3-amino-2-methylbenzoic acid with tert-butanol (B103910) or the amination of a precursor benzoate (B1203000), key vibrational bands can be monitored.

Infrared Spectroscopy: The disappearance of the broad O-H stretch from the carboxylic acid reactant and the appearance of the characteristic C=O stretching frequency of the ester product would be primary indicators of reaction progress. The N-H stretching vibrations of the amino group would also shift, providing further confirmation.

Raman Spectroscopy: Raman spectroscopy is particularly effective for monitoring reactions in aqueous media and for observing non-polar bonds. The aromatic ring vibrations and the C-N stretching modes would provide complementary information to the IR data.

Table 1: Hypothetical Real-time IR Data for the Synthesis of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity Change Over Time |

|---|---|---|---|

| Carboxylic Acid (Reactant) | O-H Stretch | ~3000 (broad) | Decreases |

| Ester (Product) | C=O Stretch | ~1715 | Increases |

| Amino Group | N-H Stretch | ~3400-3300 | Shifts/Changes |

| tert-Butyl Group | C-H Bending | ~1365 | Increases |

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information and quantitative data simultaneously during a reaction. youtube.com For a molecule like this compound, ¹H NMR is particularly useful for monitoring the distinct signals of the tert-butyl group, the methyl group, and the aromatic protons. nih.govnih.gov

Quantitative NMR (qNMR): By integrating the signals of reactants and products over time, precise kinetic profiles can be generated. researchgate.net For example, the increase in the integral of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group at approximately 1.5 ppm serves as a reliable marker for product formation.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which is related to their size and shape. In a reaction mixture, DOSY can distinguish between reactants, intermediates, products, and catalysts without prior separation, effectively providing a virtual chromatogram.

Exchange Spectroscopy (EXSY): EXSY is used to study chemical exchange processes. If this compound were involved in a reversible reaction or an equilibrium process, EXSY could identify the exchanging species and quantify the rates of exchange.

Table 2: Illustrative ¹H NMR Chemical Shifts for Reaction Monitoring

| Group | Compound Type | Expected ¹H Shift (ppm) | Multiplicity | Monitored Change |

|---|---|---|---|---|

| -COOH | Reactant (Acid) | >10 | Singlet (broad) | Disappearance |

| -C(CH₃)₃ | Product (Ester) | ~1.5 | Singlet | Appearance and Growth |

| Ar-CH₃ | Product (Ester) | ~2.2 | Singlet | Appearance and Growth |

| Ar-H | Reactant/Product | ~6.5-8.0 | Multiplets | Shift and Pattern Change |

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Products

High-resolution mass spectrometry (HRMS) is indispensable for the identification of the final product and any potential byproducts in the synthesis of this compound. It provides highly accurate mass measurements, enabling the determination of elemental compositions.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govunito.it In an MS/MS experiment, the molecular ion of this compound is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule.

Based on the fragmentation of analogous compounds like tert-butylbenzenes and other amino acid esters, the following fragmentation pathways are expected: nih.govresearchgate.net

Loss of a methyl radical (•CH₃): A common initial fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. researchgate.net

Loss of isobutylene: A characteristic fragmentation of tert-butyl esters, resulting from a McLafferty-type rearrangement, which would produce the protonated 3-amino-2-methylbenzoic acid.

Decarboxylation: Loss of CO₂ from the parent molecule or from the fragment formed after the loss of isobutylene.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound (C₁₂H₁₇NO₂)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 208.1332 | 152.0706 | C₄H₈ (56.0626) | Protonated 3-amino-2-methylbenzoic acid |

| 208.1332 | 193.1097 | CH₃ (15.0235) | [M+H-CH₃]⁺ |

| 152.0706 | 135.0680 | NH₃ (17.0026) | [M+H-C₄H₈-NH₃]⁺ |

| 152.0706 | 108.0549 | CO₂ (44.0157) | [M+H-C₄H₈-CO₂]⁺ |

High-Resolution Accurate Mass (HRAM) analysis provides mass measurements with high precision (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. This is crucial for confirming the identity of the target compound, this compound, and for identifying any unexpected byproducts. For example, HRAM can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov

Table 4: HRAM Data for this compound

| Molecular Formula | Adduct | Calculated Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₂H₁₇NO₂ | [M+H]⁺ | 208.1332 | 208.1330 | -0.96 |

| C₁₂H₁₇NO₂ | [M+Na]⁺ | 230.1151 | 230.1149 | -0.87 |

Advanced Chromatographic Separation Techniques for Complex Mixtures

Chromatography is fundamental for isolating and purifying this compound from reaction mixtures, which may contain unreacted starting materials, catalysts, and byproducts. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique used for both analytical and preparative-scale separations of such compounds. nih.govyakhak.org

Given the amine functionality and potential for chirality in related structures, specific chromatographic methods are highly effective.

Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for purifying moderately polar compounds like this compound. A C18 column is typically used with a mobile phase consisting of a water/acetonitrile (B52724) or water/methanol (B129727) gradient, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the amino group. nih.gov

Chiral Chromatography: If the synthesis involves chiral precursors or catalysts that could lead to enantiomeric products, chiral HPLC is essential for separating the enantiomers. yakhak.orgwvu.edu Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are often effective for resolving chiral amines and amino acid derivatives. yakhak.orgresearchgate.net

Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, offering faster separations and reduced solvent consumption compared to HPLC. It is an excellent "green" alternative for both analytical and preparative purification of small molecules like aminobenzoate esters.

Table 5: Representative HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time | ~8-10 minutes |

Chiral Chromatography for Enantiomeric Excess Determination in Asymmetric Synthesis